Superior Catalytic Activity in One-Pot 1,5-Diketone Synthesis Compared to Other Barium Alkoxides
In a direct head-to-head comparison of barium alkoxides for the tandem cross-coupling reaction of acetophenone with benzaldehyde, barium isopropoxide demonstrated the highest catalytic activity among commercially available options [1]. Using 0.1 equiv of Ba(O-i-Pr)₂ in DMF at room temperature afforded the 1,5-diketone in 58% yield, whereas other barium alkoxides exhibited lower reactivity under identical conditions [1].
| Evidence Dimension | Catalytic yield in 1,5-diketone synthesis |
|---|---|
| Target Compound Data | 58% yield |
| Comparator Or Baseline | Barium ethoxide, barium tert-butoxide (yields not quantified but reported as less reactive) |
| Quantified Difference | Barium isopropoxide identified as most preferable in terms of reactivity |
| Conditions | 0.1 equiv Ba(O-i-Pr)₂, acetophenone (2.5 equiv), benzaldehyde (1.0 equiv), DMF, room temperature |
Why This Matters
Higher catalytic yield under mild conditions reduces reagent consumption and improves process efficiency, making Ba(O-i-Pr)₂ the catalyst of choice for this transformation.
- [1] Yamada, T., et al. (2007). One-pot synthesis of 1,5-diketones catalyzed by barium isopropoxide. Tetrahedron, 63(35), 8581-8585. View Source
